molecular formula C17H19Cl2N3O3 B2361865 N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198014-97-8

N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2361865
CAS No.: 2198014-97-8
M. Wt: 384.26
InChI Key: JSZRVGJTCVDBBM-UHFFFAOYSA-N
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Description

N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound that features a piperazine ring substituted with a dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps. One common method includes the reaction of 2,3-dichlorobenzoyl chloride with piperazine to form the intermediate 2,3-dichlorobenzoylpiperazine. This intermediate is then reacted with N-methylprop-2-enamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific substitution pattern and the presence of both dichlorobenzoyl and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[4-(2,3-dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O3/c1-3-14(23)20(2)11-15(24)21-7-9-22(10-8-21)17(25)12-5-4-6-13(18)16(12)19/h3-6H,1,7-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZRVGJTCVDBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)Cl)Cl)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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